2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide
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Overview
Description
“2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide” involves multiple steps, including the formation of the imidazoquinazoline core, the attachment of the furylmethyl group, and the final coupling with the butanamide moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the oxo groups within the compound, potentially converting them to hydroxyl groups.
Substitution: The compound’s structure allows for substitution reactions, particularly at the furylmethyl and butanamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl ketones, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing heterocyclic compounds.
Biology
In biological research, the compound may be studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide” exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide analogs: Compounds with similar core structures but different substituents.
Other heterocyclic compounds: Compounds containing imidazoquinazoline or furylmethyl groups.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S/c1-3-20(23(32)26-11-7-12-34-2)36-25-29-18-10-5-4-9-17(18)22-28-19(24(33)30(22)25)14-21(31)27-15-16-8-6-13-35-16/h4-6,8-10,13,19-20H,3,7,11-12,14-15H2,1-2H3,(H,26,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBAQOQMGPOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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